molecular formula C11H13N3O3S B14133739 1-(pyridin-2-yl)-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

1-(pyridin-2-yl)-3-(3-sulfonatopropyl)-1H-imidazol-3-ium

Cat. No.: B14133739
M. Wt: 267.31 g/mol
InChI Key: MQOOHFKYRYCFCL-UHFFFAOYSA-N
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Description

3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. The resulting intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the imidazolium ion to imidazole, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The pyridine and imidazole rings can bind to metal ions, influencing enzymatic activities and cellular processes. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate

Uniqueness

Compared to similar compounds, 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate stands out due to its unique combination of a pyridine ring, an imidazole ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

3-(3-pyridin-2-ylimidazol-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C11H13N3O3S/c15-18(16,17)9-3-6-13-7-8-14(10-13)11-4-1-2-5-12-11/h1-2,4-5,7-8,10H,3,6,9H2

InChI Key

MQOOHFKYRYCFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C[N+](=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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